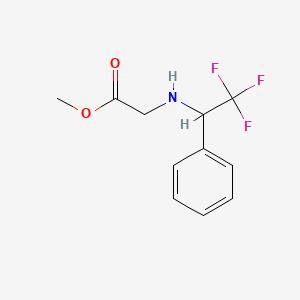
Methyl (2,2,2-trifluoro-1-phenylethyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate is an organic compound with the molecular formula C11H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenylethylamine moiety, which is further linked to a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate typically involves the reaction of 2,2,2-trifluoro-1-phenylethylamine with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or various halogenating agents can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Mécanisme D'action
The mechanism by which methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Methyl 2,2,2-trifluoroacetate: Similar in structure but lacks the phenylethylamine moiety.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but differs in the rest of the structure.
Uniqueness: Methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate is unique due to the combination of the trifluoromethyl group with the phenylethylamine and ester functionalities.
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
methyl 2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9(16)7-15-10(11(12,13)14)8-5-3-2-4-6-8/h2-6,10,15H,7H2,1H3 |
Clé InChI |
NMWCFPKMCGQBDB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



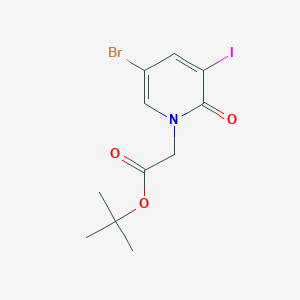
![Methyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13502330.png)
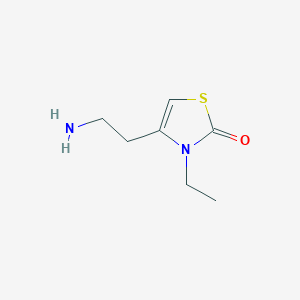
![(2r)-1-[(Cyclopropylmethyl)amino]propan-2-ol hydrochloride](/img/structure/B13502346.png)
![tert-butyl N-[2-(4-bromophenoxy)propyl]carbamate](/img/structure/B13502348.png)
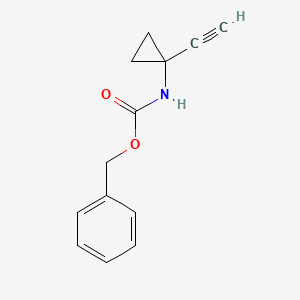
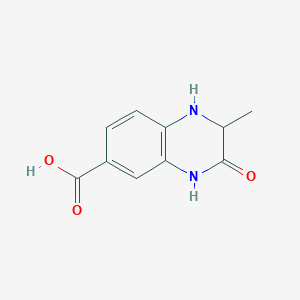
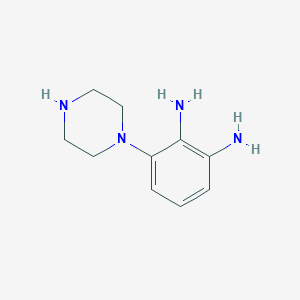
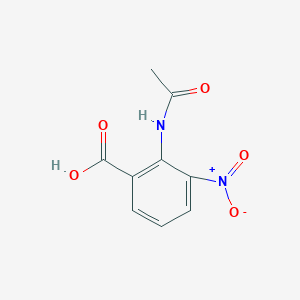
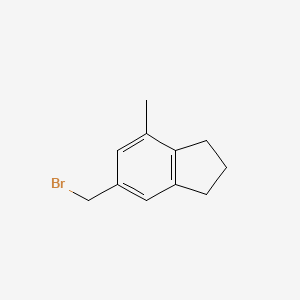
![[(Dimethyl-1,2-oxazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B13502384.png)
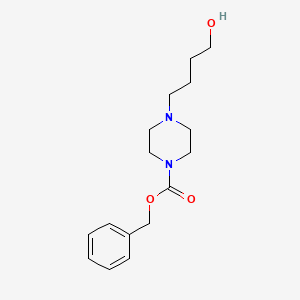
![3-Amino-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13502393.png)
